BE“GHE Validation & Comparative
Check Availability & Pricing

Head-to-Head Comparison: CPL304110 vs.
Futibatinib in FGFR-Driven Malighancies

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: CPL304110

Cat. No.: B8180474

In the landscape of targeted therapies for cancers driven by fibroblast growth factor receptor
(FGFR) aberrations, two prominent inhibitors, CPL304110 and futibatinib, have emerged as
significant contenders. This guide provides a detailed, data-supported comparison of their
performance, experimental validation, and mechanisms of action to assist researchers,
scientists, and drug development professionals in understanding their distinct profiles.

Note: Direct head-to-head clinical trial data for CPL304110 and futibatinib is not yet publicly
available. This comparison is based on a synthesis of published preclinical and clinical data for

each compound.

At a Glance: Key Differences
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Feature

CPL304110

Futibatinib

Target Profile

Potent and selective inhibitor
of FGFR1, FGFR2, and
FGFR3.[1][2][3]

Irreversible inhibitor of FGFR1,
FGFR2, FGFR3, and FGFR4.

[1]14]

Binding Mechanism

Exhibits a distinctive binding

profile with lower dissociation
rates for FGFR1 and FGFR3
compared to FGFR2.[5]

Forms a covalent and
irreversible bond with a
conserved cysteine residue in
the FGFR kinase domain.[1][6]

FDA-approved for previously
treated, unresectable, locally

) . advanced or metastatic
Currently in Phase I/1l clinical

] intrahepatic
trials.[2][7]

Clinical Development
cholangiocarcinoma with
FGFR2 gene fusions or other

rearrangements.[8]

Mechanism of Action and Signaling Pathway

Both CPL304110 and futibatinib target the FGFR signaling pathway, which, when dysregulated,
can drive tumor cell proliferation, survival, migration, and angiogenesis. However, their
specificities and binding mechanisms differ.

CPL304110 is a potent and selective inhibitor of FGFR1, 2, and 3.[1][2][3] Futibatinib is a
novel, irreversible inhibitor of all four FGFR isoforms (FGFR1-4).[1][4] This irreversible binding
of futibatinib to the ATP-binding pocket of the FGFR kinase domain provides sustained
inhibition.[1][6]

Below is a diagram illustrating the FGFR signaling pathway and the points of inhibition for both

compounds.
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Caption: FGFR signaling pathway and points of inhibition.
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Preclinical Performance: In Vitro Data
Kinase Inhibition

Both CPL304110 and futibatinib have demonstrated potent inhibition of their target FGFRs in

biochemical assays.

FGFR1 ICso FGFR2 ICso FGFR3 ICso FGFRA4 ICso
Compound

(nM) (nM) (nM) (nM)
CPL304110 4.08[9] 1.44[9] 10.55[9] Not reported
Futibatinib 1.8[4][10] 1.4[4][10] 1.6[4][10] 3.7[4][10]

Futibatinib shows potent inhibition across all four FGFR isoforms, while CPL304110's primary

activity is against FGFR1, 2, and 3.

Cell Proliferation

In cellular assays, both compounds have shown potent anti-proliferative activity in cancer cell

lines with FGFR aberrations.

Compound Cell Line FGFR Aberration GlsolICso (HM)
CPL304110 SNU-16 (Gastric) FGFR2 Amplification 0.084[9]
RT-112 (Bladder) FGFR3 Fusion 0.148[9]

AN3-CA (Endometrial) FGFR2 Mutation 0.393[9]

Futibatinib OCUN_I'ZMD?’ FGFR2 Amplification  0.012[4]

(Gastric)
MFM-223 (Breast) FGFR2 Amplification 0.018[4]
RT-112/84 (Bladder) FGFR3 Fusion 0.038[4]

Preclinical Performance: In Vivo Data
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Both CPL304110 and futibatinib have demonstrated significant anti-tumor efficacy in xenograft
models of human cancers with FGFR alterations.

Xenograft FGFR .
Compound ) Dosing Outcome
Model Aberration
) Dose-dependent
GA1224 (Gastric  FGFR2 25, 50, 100
CPL304110 o tumor growth
PDTX) Amplification mg/kg, PO, QD o
inhibition.[11]
Dose-dependent
LUB429 (NSCLC FGFR2 25, 50, 100
o tumor growth
PDTX) Amplification mg/kg, PO, QD o
inhibition.[11]
Significant dose-
o OCUM-2MD3 FGFR2 10, 30, 100
Futibatinib ] o dependent tumor
(Gastric) Amplification mg/kg, PO, QD ]
reduction.[4]
Significant dose-
MFM-223 FGFR2 3, 10, 30 mg/kg,
o dependent tumor
(Breast) Amplification PO, QD )
reduction.[4]
_ Significant dose-
KMS-11 (Multiple  FGFR3 30, 100 mg/kg,

Myeloma)

Translocation

PO, QD

dependent tumor

reduction.[4]

Clinical Efficacy and Safety

Futibatinib has undergone more extensive clinical evaluation, leading to its FDA approval.
CPL304110 is in the earlier stages of clinical development.

Futibatinib (FOENIX-CCA2 Phase Il Study)

In the pivotal Phase Il FOENIX-CCAZ2 study of patients with previously treated, unresectable,
locally advanced or metastatic intrahepatic cholangiocarcinoma harboring FGFR2 gene fusions
or other rearrangements, futibatinib demonstrated the following efficacy:[12]
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Efficacy Endpoint Result
Objective Response Rate (ORR) 42%[13]
Median Duration of Response (DOR) 9.7 months[13]
Median Progression-Free Survival (PFS) 9.0 months[12]
Median Overall Survival (OS) 21.7 months[12]

The most common treatment-related adverse events of any grade were hyperphosphatemia,
alopecia, dry mouth, diarrhea, and fatigue.[13]

CPL304110 (Phase IA Study)

Preliminary results from a Phase |IA trial of CPL304110 in patients with advanced solid tumors
showed promising anti-tumor activity.[14]

Efficacy Endpoint Result

Partial Response 3 out of 21 patients (14.3% ORR)[14]
Stable Disease 10 out of 21 patients[14]

ORR in patients with FGFR aberrations 50.0%][14]

The most common treatment-related adverse events included ocular toxicity, anemia, dry eyes,
and dry mouth.[14]

Experimental Protocols

Detailed methodologies for the key experiments are summarized below.

Kinase Inhibition Assay
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Preparation
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FGFR kinase enzymes

—
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(e.g., ADP-Glo, Mobility Shift Assay)

Incubate kinase and inhibitor P Add peptide substrate and ATP
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I
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Caption: General workflow for kinase inhibition assays.

For CPL304110, inhibitory activity was evaluated using the ADP-Glo assay.[9] For futibatinib, a
similar method quantifying peptide substrate phosphorylation via an off-chip mobility shift assay
was used.[15]

Cell Proliferation Assay

Seed cancer cell lines
in 96-well plates

l

Treat with serial dilutions of
CPL304110 or Futibatinib

l

Incubate for a defined period
(e.g., 72 hours)

l

Measure cell viability
(e.g., ATPlite, CellTiter-Glo)

l

Calculate Glso or ICso values
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Click to download full resolution via product page
Caption: General workflow for cell proliferation assays.

Both studies for CPL304110 and futibatinib utilized luminescence-based assays (ATPlite and
CellTiter-Glo, respectively) to determine cell viability after a 72-hour incubation with the
inhibitors.[9][15]

In Vivo Xenograft Studies

Subcutaneously implant human tumor
cells or patient-derived tumor
fragments into immunocompromised mice

y

Allow tumors to reach
a specified volume

y

Randomize mice into
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y

Administer CPL304110, Futibatinib,
or vehicle orally, once daily

y

Monitor tumor volume and
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y

Continue treatment until study endpoint
(e.g., specific time point or
tumor volume limit)

Click to download full resolution via product page

Caption: General workflow for in vivo xenograft studies.
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For CPL304110, patient-derived tumor xenograft (PDTX) models were used.[9] Futibatinib
studies utilized both cell line-derived and patient-derived xenograft models.[4][6]

Conclusion

CPL304110 and futibatinib are both potent FGFR inhibitors with distinct characteristics that
may render them suitable for different clinical scenarios. Futibatinib's irreversible, pan-FGFR
inhibition and established clinical efficacy and safety profile in cholangiocarcinoma position it as
a key therapeutic option. CPL304110's selectivity for FGFR1-3 and promising early-phase
clinical data suggest it may offer a differentiated profile. The results of ongoing and future
clinical trials, particularly any direct comparative studies, will be crucial in further defining the
relative therapeutic value of these two agents in the treatment of FGFR-driven cancers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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